N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin core, a heterocyclic scaffold prevalent in medicinal chemistry due to its versatility in modulating biological activity. Key structural elements include:
- 3-Methyl-1H-pyrazol-5-yl group: The methyl group at position 3 may reduce conformational flexibility, favoring specific binding orientations.
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O2/c1-5-36-21-9-7-20(8-10-21)14-25(35)31-24-13-19(4)32-34(24)27-22-15-30-33(26(22)28-16-29-27)23-11-6-17(2)12-18(23)3/h6-13,15-16H,5,14H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHCNVLMOXQQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 483.53 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is significant in conferring biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N7O3 |
| Molecular Weight | 483.53 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often requires careful control of reaction conditions to yield high purity and yield.
Antiproliferative Effects
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting the proliferation of human breast cancer (MCF-7) and leukemia (K562) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a comparative study involving several pyrazolo derivatives, this compound was evaluated for its IC50 values against MCF-7 and K562 cells. The results indicated an IC50 value of approximately 0.15 mM for MCF-7 cells, suggesting potent antiproliferative activity.
The biological activity can be attributed to several mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to inhibit key kinases involved in cell proliferation pathways.
- Induction of Apoptosis: The compound may activate apoptotic pathways through caspase activation and PARP cleavage.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related analogs are analyzed for comparative insights:
Substituent Variations on the Aromatic Rings
- N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide () Key Difference: The 2,3-dimethylphenyl group (vs. 2,4-dimethyl in the target compound) alters steric and electronic properties. Acetamide vs. Benzamide: Replacement of the 4-ethoxyphenylacetamide with a 4-ethoxybenzamide reduces flexibility but retains lipophilicity. This modification could influence solubility and metabolic oxidation pathways .
- Fluorine’s metabolic stability (e.g., resistance to cytochrome P450 oxidation) is a critical advantage in drug design . Isopropylphenoxy Group: The bulky isopropyl substituent increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Core Scaffold Modifications
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Thieno[3,2-d]pyrimidine Hybrid: Replacement of the pyrimidin-4-yl group with a thieno-pyrimidine ring alters electronic distribution. Thiophene’s electron-rich nature may enhance π-π stacking interactions, while sulfur’s polarizability could affect solubility . Synthetic Yield: Reported 82% yield for this hybrid suggests efficient scalability compared to typical pyrazolo-pyrimidine syntheses, which often require multi-step purifications .
Pharmacokinetic and Physicochemical Properties
- Lipinski’s Rule Compliance: While confirms compliance for a pyrazol-3-one derivative (Lipinski: yes), the target compound’s ethoxy and dimethylphenyl groups may increase molecular weight (>500 Da) or logP (>5), risking non-compliance. This necessitates further computational validation .
- Melting Points : Analogous compounds (e.g., ) exhibit high melting points (302–304°C), suggesting strong crystalline packing due to planar aromatic systems. The target compound’s melting point is likely comparable, impacting formulation strategies .
Structural and Spectroscopic Comparisons
NMR Analysis ()
- Chemical Shift Patterns : Regions A (39–44 ppm) and B (29–36 ppm) in pyrazolo-pyrimidine derivatives show variability in proton environments, correlating with substituent electronic effects. For the target compound, the 4-ethoxyphenyl group would likely perturb region A due to its electron-donating ethoxy moiety .
- Conserved Regions : Most protons in the pyrazolo-pyrimidin core exhibit similar shifts across analogs, confirming structural rigidity and consistent electronic environments .
Mass Spectrometry and Molecular Networking ()
- Fragmentation Patterns: The acetamide group in the target compound may produce characteristic fragments (e.g., m/z 121 for the ethoxyphenyl moiety). Molecular networking (cosine score >0.8) could cluster it with fluorophenyl and isopropylphenoxy analogs, aiding dereplication .
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
